molecular formula C6H5ClOS B13631223 2-Chloro-5-mercaptophenol

2-Chloro-5-mercaptophenol

Cat. No.: B13631223
M. Wt: 160.62 g/mol
InChI Key: WBZWWSRNYLPTNH-UHFFFAOYSA-N
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Description

2-chloro-5-sulfanylphenol is an organosulfur compound with the molecular formula C6H4ClOS It is a derivative of phenol, where the chlorine atom is positioned at the second carbon and the sulfanyl group at the fifth carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-5-sulfanylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with thiourea under basic conditions, followed by hydrolysis to yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of 2-chloro-5-sulfanylphenol may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-sulfanylphenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form thiophenols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like ammonia or sodium methoxide are used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Thiophenols.

    Substitution: Aminophenols or alkoxyphenols.

Scientific Research Applications

2-chloro-5-sulfanylphenol has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-5-sulfanylphenol involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenol: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    4-chloro-2-sulfanylphenol: Similar structure but with different positional isomers, leading to variations in reactivity and applications.

    5-chloro-2-sulfanylphenol: Another positional isomer with distinct chemical properties.

Properties

Molecular Formula

C6H5ClOS

Molecular Weight

160.62 g/mol

IUPAC Name

2-chloro-5-sulfanylphenol

InChI

InChI=1S/C6H5ClOS/c7-5-2-1-4(9)3-6(5)8/h1-3,8-9H

InChI Key

WBZWWSRNYLPTNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)O)Cl

Origin of Product

United States

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